![molecular formula C25H22BrN3O5S B11627167 4-{[2-(4-bromophenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11627167.png)

4-{[2-(4-bromophenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

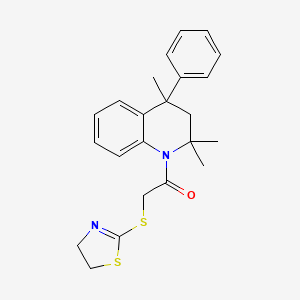

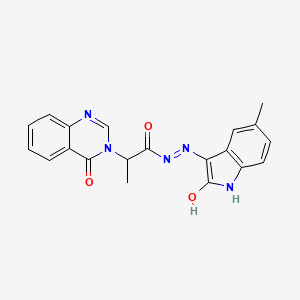

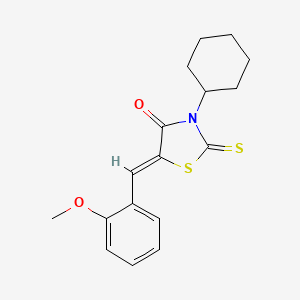

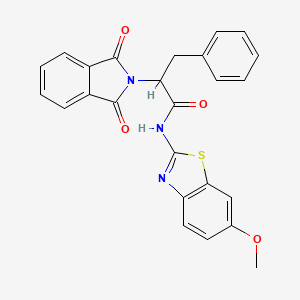

4-{[2-(4-bromofenil)-4-hidroxi-5-oxo-1-(piridin-3-ilmetil)-2,5-dihidro-1H-pirrol-3-il]carbonil}-N,N-dimetilbencensulfonamida es un compuesto orgánico complejo con una estructura única que incluye un grupo bromofenil, un anillo de piridina y una porción de bencensulfonamida

Métodos De Preparación

La síntesis de 4-{[2-(4-bromofenil)-4-hidroxi-5-oxo-1-(piridin-3-ilmetil)-2,5-dihidro-1H-pirrol-3-il]carbonil}-N,N-dimetilbencensulfonamida normalmente implica múltiples pasos. Un método común incluye la reacción de una calcona adecuada con clorhidrato de p-hidrazinobencensulfonamida en una proporción molar de 1:1,1 en etanol, con ácido acético glacial como catalizador. La mezcla se refluye durante varias horas y el progreso de la reacción se monitoriza mediante cromatografía en capa fina (TLC) .

Análisis De Reacciones Químicas

Este compuesto puede sufrir varias reacciones químicas, que incluyen:

Oxidación: La presencia del grupo hidroxilo permite reacciones de oxidación, potencialmente formando cetonas o aldehídos.

Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: El grupo bromofenil puede participar en reacciones de sustitución nucleófila, donde el átomo de bromo es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes: Reactivos como N-bromosuccinimida (NBS) para la bromación y catalizadores de paladio para reacciones de acoplamiento cruzado, se utilizan comúnmente .

Productos principales: Dependiendo de las condiciones de reacción, los productos principales pueden incluir varios derivados sustituidos y formas reducidas del compuesto original.

Aplicaciones Científicas De Investigación

4-{[2-(4-bromofenil)-4-hidroxi-5-oxo-1-(piridin-3-ilmetil)-2,5-dihidro-1H-pirrol-3-il]carbonil}-N,N-dimetilbencensulfonamida tiene varias aplicaciones de investigación científica:

Química medicinal: Se investiga por sus posibles efectos neurotóxicos y su impacto en la actividad de la acetilcolinesterasa, que es crucial para la función nerviosa .

Síntesis orgánica: La estructura única del compuesto lo convierte en un valioso intermedio en la síntesis de moléculas más complejas.

Ciencia de materiales: Sus propiedades se pueden explorar para el desarrollo de nuevos materiales con características electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Por ejemplo, su impacto en la actividad de la acetilcolinesterasa sugiere que puede inhibir esta enzima, lo que lleva a una acumulación de acetilcolina en el sistema nervioso. Esto puede resultar en varios efectos fisiológicos, incluida la transmisión nerviosa alterada y la posible neurotoxicidad .

Comparación Con Compuestos Similares

Compuestos similares incluyen otros derivados de pirazolina y moléculas basadas en bencensulfonamida. En comparación con estos, 4-{[2-(4-bromofenil)-4-hidroxi-5-oxo-1-(piridin-3-ilmetil)-2,5-dihidro-1H-pirrol-3-il]carbonil}-N,N-dimetilbencensulfonamida destaca por su combinación única de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Otros compuestos similares incluyen:

4-(3-(4-bromofenil)-5-(2,4-dimetoxi fenil)-4,5-dihidro-1H-pirazol-1-il)bencensulfonamida: Conocido por su potencial neurotóxico e impacto en la actividad de la acetilcolinesterasa .

Varios derivados de bencensulfonamida: Estos compuestos son ampliamente estudiados por sus propiedades medicinales, incluidas las actividades antibacterianas y antifúngicas.

Esta descripción general detallada proporciona una comprensión completa de 4-{[2-(4-bromofenil)-4-hidroxi-5-oxo-1-(piridin-3-ilmetil)-2,5-dihidro-1H-pirrol-3-il]carbonil}-N,N-dimetilbencensulfonamida, destacando su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares

Propiedades

Fórmula molecular |

C25H22BrN3O5S |

|---|---|

Peso molecular |

556.4 g/mol |

Nombre IUPAC |

4-[(E)-[2-(4-bromophenyl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C25H22BrN3O5S/c1-28(2)35(33,34)20-11-7-18(8-12-20)23(30)21-22(17-5-9-19(26)10-6-17)29(25(32)24(21)31)15-16-4-3-13-27-14-16/h3-14,22,30H,15H2,1-2H3/b23-21+ |

Clave InChI |

ZCAQPDLYCYYBFA-XTQSDGFTSA-N |

SMILES isomérico |

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Br)/O |

SMILES canónico |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Br)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627084.png)

![Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11627107.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11627108.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627129.png)

![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627133.png)

![7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one](/img/structure/B11627145.png)

![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627162.png)

![N-[(5Z)-5-{[4-(Diethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]pyridine-4-carboxamide](/img/structure/B11627165.png)

![N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11627166.png)

![4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627173.png)